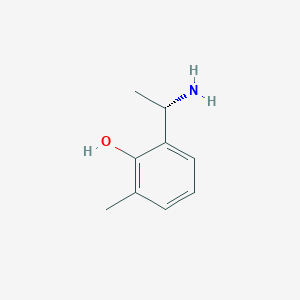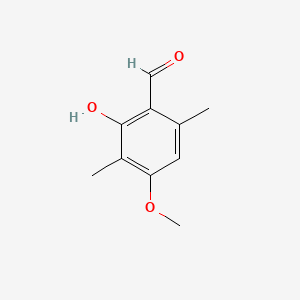
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical reactions and industrial applications. This compound is also referred to as Rhizonaldehyde and has a molecular weight of 180.2 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reagent concentration, are carefully controlled to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in cosmetic applications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the dimethyl groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Contains additional hydroxy groups.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: Has an ethyl group instead of one of the methyl groups.
Uniqueness
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxy groups, along with the dimethyl substitutions, makes it a versatile compound in various chemical reactions and applications .
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)10(12)8(6)5-11/h4-5,12H,1-3H3 |
InChIキー |
KDUUURSYZCGUBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C=O)O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)


![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
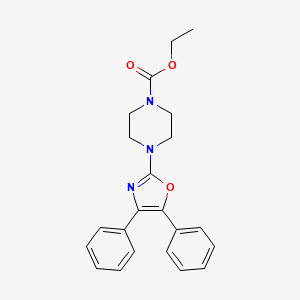

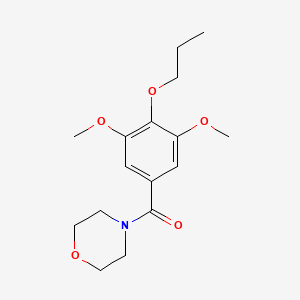
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)

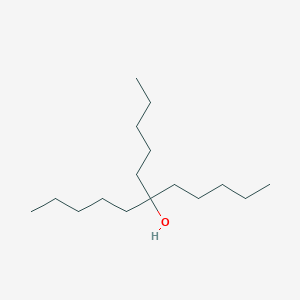
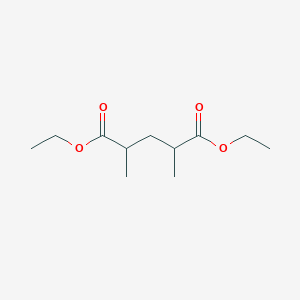
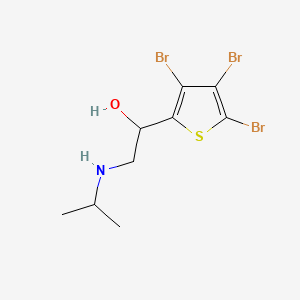
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
